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molecular formula C16H12F4O3 B8502347 (2,4-Dimethoxyphenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanone CAS No. 680610-69-9

(2,4-Dimethoxyphenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanone

Cat. No. B8502347
M. Wt: 328.26 g/mol
InChI Key: DPPVASNKQONCGB-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method A step B from 2-fluoro-3-trifluoromethyl-N-methoxy-N-methylbenzamide (4.42 g, 17.6 mmol) and 2,4-dimethoxyphenylmagnesium bromide (32 mL, 0.5 M in THF) to give 1.67 g of the title compound as a white solid.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:13]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[CH3:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[Mg]Br>>[CH3:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[C:4]([C:3]1[CH:10]=[CH:11][CH:12]=[C:13]([C:14]([F:15])([F:16])[F:17])[C:2]=1[F:1])=[O:5]

Inputs

Step One
Name
Quantity
4.42 g
Type
reactant
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1C(F)(F)F
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C(=O)C1=C(C(=CC=C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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